(2,3-difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate
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Overview
Description
. This compound is an organic chemical that is often used in various scientific and industrial applications due to its unique properties. It is a white crystalline solid that is soluble in water and has a molecular weight of 333.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentafluoroanilinium trifluoromethanesulfonate can be synthesized through the reaction of pentafluoroaniline with trifluoromethanesulfonic acid . The reaction typically takes place under an inert atmosphere and at low temperatures to ensure the stability of the reactants and products .
Industrial Production Methods: In industrial settings, the production of pentafluoroanilinium trifluoromethanesulfonate involves the same basic reaction but on a larger scale. The process is carefully controlled to maintain the purity and yield of the product. The compound is often produced in batches and requires specialized equipment to handle the corrosive nature of the reactants .
Chemical Reactions Analysis
Types of Reactions: Pentafluoroanilinium trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pentafluoroaniline moiety.
Acid-Base Reactions: As a salt of a strong acid, it can react with bases to form various derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with pentafluoroanilinium trifluoromethanesulfonate include amines and alcohols.
Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reactions with amines can produce substituted aniline derivatives .
Scientific Research Applications
Pentafluoroanilinium trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which pentafluoroanilinium trifluoromethanesulfonate exerts its effects involves its ability to act as a strong acid and a nucleophile. The compound can donate protons to various substrates, facilitating a range of chemical reactions . Its molecular targets include enzymes and other proteins, where it can modify their activity through protonation or nucleophilic attack .
Comparison with Similar Compounds
Pentafluoroaniline: Similar in structure but lacks the trifluoromethanesulfonate group.
Trifluoromethanesulfonic Acid: Shares the trifluoromethanesulfonate group but lacks the pentafluoroaniline moiety.
Uniqueness: Pentafluoroanilinium trifluoromethanesulfonate is unique due to the combination of the pentafluoroaniline and trifluoromethanesulfonate groups, which confer both strong acidic and nucleophilic properties . This makes it particularly useful in a variety of chemical reactions and applications that require both properties .
Properties
IUPAC Name |
(2,3-difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F5N.CHF3O3S/c7-4-2-1-3-5(6(4)8)12(9,10)11;2-1(3,4)8(5,6)7/h1-3H;(H,5,6,7)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPKEEZEOFCMGB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)[N+](F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F8NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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